molecular formula C7H5BrFNO B3026635 6-Amino-3-bromo-2-fluorobenzaldehyde CAS No. 1036756-05-4

6-Amino-3-bromo-2-fluorobenzaldehyde

Cat. No.: B3026635
CAS No.: 1036756-05-4
M. Wt: 218.02
InChI Key: MPXYFWVNQJCORX-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H5BrFNO. It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a benzaldehyde core. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

Scientific Research Applications

6-Amino-3-bromo-2-fluorobenzaldehyde is utilized in various scientific research fields:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-bromo-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-fluorobenzaldehyde followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of bromine, nitric acid, and reducing agents such as tin(II) chloride or iron powder .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature and pressure conditions, as well as the use of catalysts to enhance reaction rates. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-bromo-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide or potassium carbonate in aqueous or alcoholic solutions.

    Condensation Reactions: Primary amines in the presence of acid catalysts.

    Oxidation Reactions: Potassium permanganate or chromium trioxide.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride.

Major Products:

Mechanism of Action

The mechanism of action of 6-Amino-3-bromo-2-fluorobenzaldehyde is largely dependent on its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the aldehyde group can undergo nucleophilic addition reactions. The bromine and fluorine atoms influence the compound’s reactivity and stability by affecting the electron density on the benzene ring .

Comparison with Similar Compounds

  • 6-Amino-3-bromo-2-chlorobenzaldehyde
  • 6-Amino-3-bromo-2-iodobenzaldehyde
  • 6-Amino-3-bromo-2-methylbenzaldehyde

Comparison: 6-Amino-3-bromo-2-fluorobenzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to chlorine, iodine, or methyl groups. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it particularly valuable in medicinal chemistry and material science .

Properties

IUPAC Name

6-amino-3-bromo-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXYFWVNQJCORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289004
Record name 6-Amino-3-bromo-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036756-05-4
Record name 6-Amino-3-bromo-2-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036756-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-3-bromo-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-3-bromo-2-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

A suspension mixture of (6-amino-3-bromo-2-fluorophenyl)methanol (8.3 g, 37.72 mmol) and manganese(IV) oxide (19.68 g, 226.32 mmol) in dichloromethane (400 mL) was stirred at room temperature overnight. The solid was filtered off, and the filtrate was concentrated to give the title product as a light yellow solid (6.0 g, 73%), which was directly used in the next step without further purification. MS (ES+) C7H5BrFNO requires: 217, found: 218, 220 [M+H]+.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
19.68 g
Type
catalyst
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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